(S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine
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Description
Scientific Research Applications
Synthesis and Organic Chemistry
In the realm of organic chemistry, the manipulation and synthesis of complex molecules are fundamental. For instance, the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in manufacturing non-steroidal anti-inflammatory and analgesic materials, underscores the importance of fluoro- and methoxy-substituted phenyl compounds. These entities often serve as critical intermediates or building blocks in the synthesis of pharmacologically active compounds (Qiu et al., 2009).
Pharmacology and Medicinal Chemistry
In medicinal chemistry, the structure-activity relationship (SAR) of molecules can significantly influence their pharmacological profile. Fluoro- and methoxy- groups, as seen in "(S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine," often play a crucial role in modulating the biological activity of molecules. For example, the review of the metallation of π-deficient heterocyclic compounds highlights the specific influence of fluoro- and methoxy- substitutions on the reactivity and potential pharmacological applications of these compounds (Marsais & Quéguiner, 1983).
Neurochemistry and Potential Therapeutic Applications
The exploration of compounds for their neurochemical activity and potential therapeutic applications is a vital area of research. While specific studies on "(S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine" were not identified, analogous compounds have been investigated for their effects on the central nervous system. For example, research into the neurochemistry and neurotoxicity of 3,4‐Methylenedioxymethamphetamine (MDMA) provides insights into the impact of methoxyphenyl compounds on serotonin neurons, potentially guiding the therapeutic exploration of similar compounds (McKenna & Peroutka, 1990).
Environmental and Analytical Chemistry
The atmospheric reactivity and environmental impact of methoxyphenols, emitted from biomass burning and used as tracers for wood burning, highlight the importance of understanding the environmental fate and analytical detection of such compounds. Studies on the atmospheric reactivity of methoxyphenols contribute to our understanding of their environmental behavior and potential health impacts, which could extend to fluoro- and methoxy-substituted compounds like "(S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine" (Liu, Chen, & Chen, 2022).
properties
IUPAC Name |
(1S)-1-(4-fluoro-3-methoxyphenyl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO/c1-6(11)7-3-4-8(10)9(5-7)12-2/h3-6H,11H2,1-2H3/t6-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYUQFKDHMDFLHO-LURJTMIESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)F)OC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=C(C=C1)F)OC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30660898 |
Source
|
Record name | (1S)-1-(4-Fluoro-3-methoxyphenyl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30660898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine | |
CAS RN |
870849-59-5 |
Source
|
Record name | (1S)-1-(4-Fluoro-3-methoxyphenyl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30660898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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